2-chloro-4-nitrobenzyl 4-bromobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO4/c15-11-4-1-9(2-5-11)14(18)21-8-10-3-6-12(17(19)20)7-13(10)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBSRCPRQNMDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Solid State Chemistry of 2 Chloro 4 Nitrobenzyl 4 Bromobenzoate
X-ray Crystallography for Molecular and Crystal Structure Determination
Single-Crystal X-ray Diffraction Analysis
Specific data regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for 2-chloro-4-nitrobenzyl 4-bromobenzoate (B14158574) are not available in the public domain.
Analysis of Molecular Conformation and Dihedral Angles
A quantitative analysis of the molecular conformation and the dihedral angles between the substituted benzyl (B1604629) and benzoate (B1203000) rings of the title compound cannot be performed without experimental crystallographic data.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
A detailed investigation and description of the specific intermolecular interactions, including hydrogen bonding and halogen-halogen interactions for 2-chloro-4-nitrobenzyl 4-bromobenzoate, are contingent on the determination of its crystal structure.
While C-H···O hydrogen bonds are common in related structures, the specific bond lengths, angles, and resulting motifs for this compound have not been determined.
The presence and geometry of any halogen-halogen interactions within the crystal lattice of this compound remain unknown without a crystallographic study.
The potential for π-π stacking interactions between the aromatic rings is likely, but the specific distances and geometry of such interactions are currently uncharacterized for this compound.
Spectroscopic Characterization Methodologies (excluding property values)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to assign the specific chemical environment of each proton and carbon atom.
In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of these signals is indicative of the electronic environment of the protons. For instance, aromatic protons on the 2-chloro-4-nitrophenyl group are expected to appear at different chemical shifts than those on the 4-bromophenyl group due to the differing electronic effects of the substituents. The integration of the signals provides the ratio of the number of protons responsible for each signal. Furthermore, the spin-spin coupling patterns (e.g., doublets, triplets) reveal information about the number of adjacent protons, which is crucial for determining the substitution pattern on the aromatic rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to further confirm the connectivity between protons and their directly attached carbon atoms.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon signals are influenced by their hybridization and the electronegativity of the atoms attached to them. For example, the carbonyl carbon of the ester group is expected to have a characteristic downfield chemical shift. The signals for the aromatic carbons are also found in a specific region of the spectrum, with their exact positions influenced by the electron-withdrawing and electron-donating nature of the substituents on each ring.
Expected ¹H and ¹³C NMR Data Ranges for Key Functional Groups
| Functional Group | Technique | Expected Chemical Shift Range (ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | ¹H NMR | 7.0 - 8.5 |
| Benzyl Protons (-CH₂-) | ¹H NMR | 5.0 - 5.5 |
| Aromatic Carbons (Ar-C) | ¹³C NMR | 120 - 150 |
| Carbonyl Carbon (C=O) | ¹³C NMR | 160 - 170 |
| Benzyl Carbon (-CH₂-) | ¹³C NMR | 60 - 70 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretch of the ester group. The presence of the nitro group (NO₂) would be confirmed by characteristic asymmetric and symmetric stretching vibrations. The aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the ester, would also be observable. The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region of the spectrum.
Expected IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1720 - 1740 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Ester (C-O) | Stretch | 1100 - 1300 |
| Aryl Halide (C-Cl) | Stretch | 1000 - 1100 |
| Aryl Halide (C-Br) | Stretch | 500 - 600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. Due to the presence of chlorine and bromine, which have characteristic isotopic distributions (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), the molecular ion peak would appear as a cluster of peaks. The relative intensities of these isotopic peaks can be used to confirm the presence and number of chlorine and bromine atoms in the molecule.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the cleavage of the C-O bond, leading to the formation of acylium ions. For this compound, characteristic fragments would be expected from the loss of the 4-bromobenzoyl group or the 2-chloro-4-nitrobenzyl group. The fragmentation of the aromatic rings can also lead to a series of smaller, characteristic ions.
Polymorphism and Co-crystallization Studies
The solid-state properties of a compound are of critical importance, particularly in materials science and pharmaceuticals. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly affect properties such as solubility, stability, and melting point.
Identification and Characterization of Different Solid Forms
The investigation into the polymorphism of this compound would involve systematic crystallization experiments under a variety of conditions, such as different solvents, temperatures, and cooling rates. Any resulting solid forms would be characterized using a range of analytical techniques.
X-ray powder diffraction (XRPD) is a primary tool for identifying different polymorphs, as each crystalline form will produce a unique diffraction pattern. Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of molecules in the crystal lattice. Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are used to determine the melting points, transition temperatures, and thermal stability of the different solid forms. Spectroscopic techniques like solid-state NMR and IR spectroscopy can also be used to probe the local environment of the molecules in the different crystalline arrangements.
Crystal Engineering Strategies for Tailored Solid-State Structures
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. For this compound, crystal engineering strategies could be employed to control its solid-state architecture. This can be achieved through the introduction of specific intermolecular interactions.
Co-crystallization is a powerful crystal engineering tool that involves crystallizing the target molecule with a second component, known as a co-former. The co-former is chosen based on its ability to form predictable intermolecular interactions, such as hydrogen bonds or halogen bonds, with the target molecule. In the case of this compound, the chloro, nitro, and bromo substituents, as well as the ester group, provide potential sites for directed intermolecular interactions. By selecting appropriate co-formers, it may be possible to generate a variety of co-crystals with tailored properties. The design of these co-crystals would be guided by an understanding of supramolecular synthons, which are robust and predictable recognition motifs between functional groups.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Nitrobenzyl 4 Bromobenzoate
Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of 2-chloro-4-nitrobenzyl 4-bromobenzoate (B14158574) is primarily governed by the susceptibility of its ester linkage to cleavage. Under aqueous conditions, particularly with acid or base catalysis, the ester can undergo hydrolysis to yield 2-chloro-4-nitrobenzyl alcohol and 4-bromobenzoic acid.
The rate of hydrolysis is influenced by several factors. The electron-withdrawing nature of the nitro group on the benzyl (B1604629) portion and the bromo group on the benzoate (B1203000) portion can affect the electrophilicity of the carbonyl carbon of the ester. Generally, electron-withdrawing groups on the acyl side of an ester increase the rate of basic hydrolysis by stabilizing the developing negative charge on the tetrahedral intermediate. nih.gov Conversely, the electronic effects on the benzyl alcohol leaving group are more complex.
In environmental or biological contexts, degradation may proceed through pathways observed for similar compounds. For instance, microbial degradation of related chloronitroaromatic compounds often involves initial hydrolytic or oxidative removal of the halogen and nitro substituents. researchgate.net For example, the degradation of 2-chloro-4-nitrobenzoic acid by certain bacteria proceeds via oxidative dechlorination and denitration. acs.orgorganic-chemistry.org While direct studies on 2-chloro-4-nitrobenzyl 4-bromobenzoate are not prevalent, it is plausible that its degradation would commence with ester hydrolysis, followed by the breakdown of the resulting alcohol and carboxylic acid.
Table 1: Predicted Hydrolysis Products of this compound
| Reactant | Condition | Products |
| This compound | Acidic or Basic Hydrolysis | 2-chloro-4-nitrobenzyl alcohol and 4-bromobenzoic acid |
Note: This table is based on the general principles of ester hydrolysis.
Photochemical Transformations and Reaction Mechanisms
The photochemistry of this compound is expected to be dominated by the 2-nitrobenzyl moiety, a well-known photolabile protecting group. nih.gov Upon irradiation with UV light, ortho-nitrobenzyl compounds typically undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. rsc.org This leads to the formation of an aci-nitro intermediate. acs.orgrsc.org
The subsequent fate of this intermediate can vary depending on the solvent and other conditions. acs.orgrsc.org In many cases, it rearranges to form a nitroso species, with the concomitant release of the ester group. rsc.orgrsc.org For this compound, this would result in the formation of 2-chloro-4-nitrosobenzaldehyde and 4-bromobenzoic acid. The efficiency of this photoreaction can be influenced by the solvent, with water often being essential for the reaction to proceed effectively for related nitrobenzyl alcohols. cdnsciencepub.com
Table 2: Expected Photochemical Reaction Products
| Reactant | Condition | Primary Photoproducts |
| This compound | UV Irradiation | 2-chloro-4-nitrosobenzaldehyde and 4-bromobenzoic acid |
Note: This table is based on the known photochemistry of ortho-nitrobenzyl compounds.
Nucleophilic and Electrophilic Reactions of the Aromatic Moieties
The two aromatic rings of this compound exhibit different reactivities towards nucleophilic and electrophilic attack due to their distinct substituents.
The 2-chloro-4-nitrophenyl ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro and chloro groups. This makes the ring susceptible to nucleophilic aromatic substitution (SNAAr), particularly at the carbon bearing the chlorine atom. doubtnut.com The presence of the nitro group, especially in the ortho and para positions relative to the leaving group, significantly accelerates the rate of nucleophilic substitution by stabilizing the negatively charged Meisenheimer intermediate. doubtnut.comyoutube.com Therefore, the chlorine atom in the 2-chloro-4-nitrobenzyl moiety is expected to be readily displaced by strong nucleophiles.
The 4-bromophenyl ring of the benzoate moiety is less deactivated than the other ring. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Thus, electrophilic attack on this ring would be expected to occur, albeit slowly, at the positions ortho to the bromine atom. Nucleophilic attack on this ring is generally unfavorable unless activated by other strong electron-withdrawing groups.
Reductive Transformations of the Nitro Group
The nitro group in the 2-chloro-4-nitrobenzyl moiety is readily reducible to a variety of other functional groups, depending on the reducing agent and reaction conditions. wikipedia.org This transformation is one of the most common reactions of aromatic nitro compounds.
Common methods for the reduction of a nitro group to an amine include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. wikipedia.orgmt.comjsynthchem.com The choice of reducing agent can allow for chemoselective reduction. For instance, some reagents can reduce the nitro group without affecting the ester linkage or the halogen substituents. jsynthchem.com
Partial reduction of the nitro group is also possible. Depending on the conditions, it can be reduced to a nitroso, hydroxylamino, or azo compound. wikipedia.org For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org
Table 3: Potential Reduction Products of the Nitro Group
| Reagent/Condition | Product Functional Group |
| H2, Pd/C or Sn/HCl | Amine (-NH2) |
| Zn, NH4Cl | Hydroxylamine (-NHOH) |
| Controlled potential electrolysis | Nitro radical anion |
Note: This table illustrates common transformations for aromatic nitro groups.
Reactions Involving Halogen Substituents (e.g., cross-coupling reactions)
Both the chloro and bromo substituents on the aromatic rings of this compound can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the two halogens in such reactions is different, with the bromo-substituent generally being more reactive than the chloro-substituent in common cross-coupling reactions like the Suzuki or Heck reaction.
The 4-bromobenzoate moiety is a suitable substrate for palladium-catalyzed cross-coupling reactions. For example, in a Suzuki-Miyaura coupling, the bromine atom can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl compound. organic-chemistry.org Similarly, it can undergo Heck reactions with alkenes. organic-chemistry.org
The chlorine atom on the 2-chloro-4-nitrobenzyl ring can also undergo cross-coupling, although it typically requires more reactive catalysts or harsher reaction conditions compared to the bromine atom. The strong electron-withdrawing nature of the nitro group can influence the oxidative addition step in the catalytic cycle.
Reactivity of the Ester Linkage
The ester linkage is a key reactive site in this compound. Besides hydrolysis, it can undergo other characteristic reactions of esters.
Saponification: This is the base-promoted hydrolysis of the ester, which yields the corresponding carboxylate salt and alcohol. libretexts.org For this compound, treatment with a strong base like sodium hydroxide (B78521) would yield sodium 4-bromobenzoate and 2-chloro-4-nitrobenzyl alcohol.
Transesterification: In the presence of an alcohol and an acid or base catalyst, the benzyl alcohol portion of the ester can be exchanged for another alcohol.
Reduction: The ester can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH4) would reduce the ester to 2-chloro-4-nitrobenzyl alcohol and 4-bromobenzyl alcohol. libretexts.org However, LiAlH4 would also likely reduce the nitro group. Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can sometimes selectively reduce esters to aldehydes at low temperatures, which in this case would be a complex reaction to control given the other functional groups. libretexts.org
Computational and Theoretical Studies on 2 Chloro 4 Nitrobenzyl 4 Bromobenzoate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. For 2-chloro-4-nitrobenzyl 4-bromobenzoate (B14158574), DFT studies would be employed to calculate fundamental properties that govern its chemical behavior.
Detailed Research Findings: A thorough search has not yielded specific DFT data for 2-chloro-4-nitrobenzyl 4-bromobenzoate. However, a typical investigation would involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, which is the conformation with the lowest energy.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) surface would identify the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. For instance, the nitro group and chlorine atom would be expected to create electron-deficient regions on the benzyl (B1604629) ring.
Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness would be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
While no specific data exists for the title compound, studies on related chloro-nitro-benzoato complexes have used DFT to estimate HOMO-LUMO energy gaps and analyze interaction energies. rsc.org For example, theoretical investigations on copper(II) complexes containing 2-chloro-4-nitrobenzoate (2C4NB) have successfully estimated their band gaps and interaction energies. rsc.org
Table 5.1.1: Hypothetical DFT-Calculated Parameters for this compound This table illustrates the type of data that would be generated from a DFT study. The values are not based on actual experimental or computational results.
| Parameter | Predicted Value | Significance |
| HOMO Energy | N/A | Indicates electron-donating ability |
| LUMO Energy | N/A | Indicates electron-accepting ability |
| HOMO-LUMO Gap (eV) | N/A | Predicts chemical reactivity and stability |
| Dipole Moment (Debye) | N/A | Measures overall polarity of the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of a molecular system. An MD simulation would provide detailed insights into the conformational flexibility of this compound and the nature of its interactions with other molecules, such as solvents or biological macromolecules.
Detailed Research Findings: No specific MD simulation studies for this compound have been found in the literature. A prospective MD study would typically involve:
Conformational Sampling: Simulating the molecule's motion over time to explore its accessible conformations. This would reveal the flexibility of the ester linkage and the rotational freedom of the two aromatic rings.
Intermolecular Interactions: In a simulated condensed phase (e.g., in a solvent box or a crystal lattice), MD can be used to analyze the non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen or hydrogen bonds, that dictate the molecule's behavior and packing.
Solvation Effects: By simulating the compound in different solvents, one could analyze the solvation free energy and the specific interactions between the solute and solvent molecules.
Research on derivatives, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, has utilized MD simulations to suggest the stability of active compounds within the binding sites of target proteins. nih.gov This highlights the potential of MD to explore the compound's interactions in a biological context.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which serves as a valuable tool for interpreting experimental spectra and confirming molecular structures.
Detailed Research Findings: There are no published computational predictions of spectroscopic parameters for this compound. Such a study would typically calculate:
Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. These predicted spectra can be compared with experimental FT-IR and FT-Raman data to aid in the assignment of vibrational modes corresponding to specific functional groups, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-Cl and C-Br stretches.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for assigning peaks in experimental NMR spectra, especially for complex molecules.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the wavelengths of maximum absorption (λ_max).
Studies on related compounds like 2-chloro-4-nitrotoluene (B140621) have successfully used DFT to calculate and assign vibrational frequencies. nih.gov
Table 5.3.1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table demonstrates how predicted data would be compared with experimental findings. The data presented here is purely illustrative.
| Spectroscopic Technique | Predicted Parameter (Computational) | Experimental Parameter |
| FT-IR | C=O stretch: N/A | N/A |
| FT-IR | NO₂ asymmetric stretch: N/A | N/A |
| ¹H NMR | Aromatic protons: N/A | N/A |
| ¹³C NMR | Carbonyl carbon: N/A | N/A |
| UV-Vis | λ_max (in nm): N/A | N/A |
Energy Framework Analysis in Solid-State Structures
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis provides a clear picture of the supramolecular architecture and helps in understanding the physical properties of the solid material.
Detailed Research Findings: No crystal structure or energy framework analysis for this compound is available in the public domain. If a single crystal structure were obtained, energy framework analysis would be performed to:
Calculate Interaction Energies: The interaction energies (electrostatic, dispersion, polarization, and repulsion) between a central molecule and its neighbors in the crystal packing would be calculated.
Visualize Packing: These energies are then used to construct "energy frameworks," where the cylinders connecting the centroids of interacting molecules are scaled according to the magnitude of the interaction energy. This provides an intuitive visual representation of the dominant packing forces.
Correlate Structure with Properties: The analysis can help explain the material's stability and mechanical properties. For instance, studies on the trimorphs of 4-bromophenyl 4-bromobenzoate revealed how different organizations of intermolecular interactions lead to distinct brittle, plastic, and elastic properties. Similarly, analysis of an isomer, 4-formyl-2-nitrophenyl 4-bromobenzoate, detailed the role of C—H⋯O and halogen–halogen interactions in its crystal packing.
This methodology would be invaluable for understanding how the interplay of the chloro, nitro, and bromo substituents in this compound dictates its solid-state architecture.
Applications of 2 Chloro 4 Nitrobenzyl 4 Bromobenzoate As a Synthetic Building Block and Intermediate
Role in the Synthesis of Diverse Organic Compounds
There is currently no specific information available in scientific literature or patents that details the role of 2-chloro-4-nitrobenzyl 4-bromobenzoate (B14158574) in the synthesis of a diverse range of organic compounds. While its structure suggests potential as an alkylating agent or a precursor for further functionalization, no concrete examples or research findings have been published to support this.
Precursor for Advanced Organic Materials Synthesis
No published research or patents specifically identify 2-chloro-4-nitrobenzyl 4-bromobenzoate as a precursor for the synthesis of advanced organic materials. The potential for the nitrobenzyl moiety to be used in light-responsive materials is a possibility, drawing parallels with other o-nitrobenzyl derivatives. nih.govrsc.org However, there is no direct evidence of this application for the specified compound.
Design and Synthesis of Functional Derivatives for Further Chemical Exploration
While the synthesis of functional derivatives from related compounds, such as 2-chloro-4-nitrobenzoylamino acids and dipeptides, has been reported, there is no information on the design and synthesis of functional derivatives specifically from this compound for the purpose of further chemical exploration. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for preparing 2-chloro-4-nitrobenzyl 4-bromobenzoate, and what reaction conditions optimize yield?
The compound can be synthesized via esterification between 2-chloro-4-nitrobenzyl alcohol and 4-bromobenzoyl chloride. A typical protocol involves:
- Activating 4-bromobenzoic acid with thionyl chloride (SOCl₂) to generate 4-bromobenzoyl chloride.
- Reacting the acyl chloride with 2-chloro-4-nitrobenzyl alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, using a base like pyridine or triethylamine to neutralize HCl byproducts.
- Yields >75% are achievable with stoichiometric control (1:1.2 molar ratio of alcohol to acyl chloride) and inert atmosphere conditions .
Optimization Table :
| Parameter | Optimal Condition |
|---|---|
| Solvent | DCM or THF |
| Temperature | 0–5°C (reflux for 1–2 hrs) |
| Base | Pyridine (1.5 equiv) |
| Reaction Time | 12–24 hours |
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
- Reverse-Phase HPLC : Use a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm. Retention time for related benzyl esters is typically 8–10 minutes .
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and refine the structure using SHELXL (SHELX suite). Key metrics: R-factor <5%, resolution ≤1.0 Å .
- NMR Spectroscopy : Compare H and C NMR shifts with predicted values (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to nitro groups).
Q. What safety precautions are essential when handling this compound?
- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats. Use fume hoods for synthesis .
- Storage : In airtight containers at –20°C, away from oxidizing agents.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite).
- Disposal : Follow EPA guidelines for halogenated waste (D003 code) .
Advanced Research Questions
Q. How do the electronic effects of the nitro and bromo substituents influence the compound's reactivity in nucleophilic acyl substitution reactions?
The nitro group (meta-directing, strong electron-withdrawing) reduces electron density at the ester carbonyl, increasing electrophilicity and susceptibility to hydrolysis. The bromo group (weakly deactivating) further stabilizes the transition state via inductive effects.
- Experimental Design : Compare hydrolysis rates (pH 7–12) with analogs lacking substituents. Monitor via HPLC or conductometric titration.
- Data Interpretation : A Hammett plot (σ values: NO₂ = +0.78, Br = +0.26) can quantify substituent effects on reaction kinetics .
Q. What strategies can resolve discrepancies in crystallographic data during structure elucidation?
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with R1/R1w convergence (<5% divergence) .
- Disordered Atoms : Apply restraints (e.g., SIMU, DELU) or split occupancy models.
- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for steric clashes.
Q. How can computational modeling predict the compound's interaction with biological targets (e.g., enzymes)?
- Docking Studies : Use AutoDock Vina with a receptor structure (PDB ID). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with nitro groups) using Schrödinger’s Phase .
Data Contradiction Analysis
Example : Conflicting hydrolysis rates reported in literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
